5-Bromo-2-[(2-methylpentyl)oxy]aniline
Overview
Description
5-Bromo-2-[(2-methylpentyl)oxy]aniline is an organic compound with the molecular formula C12H18BrNO and a molecular weight of 272.18 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position of the aniline ring and a 2-methylpentyl group attached via an oxygen atom at the 2nd position of the aniline ring . It is utilized in various biochemical and proteomics research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(2-methylpentyl)oxy]aniline typically involves the following steps:
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Bromination: : The starting material, 2-[(2-methylpentyl)oxy]aniline, is subjected to bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 5th position of the aniline ring .
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Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with automated control systems to maintain reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(2-methylpentyl)oxy]aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The aniline moiety can undergo oxidation to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Major Products Formed
Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
5-Bromo-2-[(2-methylpentyl)oxy]aniline is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(2-methylpentyl)oxy]aniline involves its interaction with specific molecular targets and pathways. The bromine atom and the aniline moiety play crucial roles in its reactivity and binding affinity to target molecules . The compound can form covalent or non-covalent interactions with proteins, enzymes, and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxyaniline: Similar structure but with a methoxy group instead of a 2-methylpentyl group.
2-Bromo-5-[(2-methylpentyl)oxy]aniline: Isomer with bromine at the 2nd position and 2-methylpentyl group at the 5th position.
5-Chloro-2-[(2-methylpentyl)oxy]aniline: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
5-Bromo-2-[(2-methylpentyl)oxy]aniline is unique due to the presence of both the bromine atom and the 2-methylpentyl group, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
5-bromo-2-(2-methylpentoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-3-4-9(2)8-15-12-6-5-10(13)7-11(12)14/h5-7,9H,3-4,8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRLDNHLGPRUCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)COC1=C(C=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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